(3-Chloro-4-cyclohexylphenyl)methanol
Description
(3-Chloro-4-cyclohexylphenyl)methanol is a substituted benzyl alcohol derivative featuring a chloro group at the 3-position and a bulky cyclohexyl group at the 4-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which may influence its applications in pharmaceuticals, agrochemicals, or material science.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
(3-chloro-4-cyclohexylphenyl)methanol |
InChI |
InChI=1S/C13H17ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,15H,1-5,9H2 |
InChI Key |
DCGKVDZERPFIGE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs of (3-Chloro-4-cyclohexylphenyl)methanol, emphasizing differences in substituents, molecular weights, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| This compound | - | C₁₃H₁₇ClO* | ~228.73 | 3-Cl, 4-cyclohexyl, -CH₂OH | Reference |
| (3-Chloro-4-fluorophenyl)(cyclohexyl)methanol | 1339143-15-5 | C₁₃H₁₆ClFO | 242.72 | 3-Cl, 4-F, cyclohexyl, -CH₂OH | - |
| (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | 56456-48-5 | C₈H₆ClF₃O₂ | 226.58 | 3-Cl, 4-CF₃O, -CH₂OH | 0.78 |
| 4-Chloro-3-(hydroxymethyl)phenol | 876299-47-7 | C₇H₇ClO₂ | 158.58 | 4-Cl, 3-CH₂OH, phenolic -OH | 0.75 |
| 2-(2,4,6-Trichlorophenoxy)ethanol | 6161-87-1 | C₈H₇Cl₃O₂ | 241.50 | 2,4,6-Cl₃, ethoxy-CH₂CH₂OH | 0.69 |
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity: The cyclohexyl group in this compound increases lipophilicity compared to the fluoro analog (242.72 g/mol, C₁₃H₁₆ClFO) . In contrast, 4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) lacks a bulky substituent but includes a phenolic -OH group, increasing acidity and water solubility .
The trichlorophenoxy ethanol analog (6161-87-1) demonstrates how halogen density impacts molecular weight and polarity, with a lower similarity score (0.69) due to divergent functional groups .
Metabolic Relevance :
Physicochemical and Functional Comparisons
- Molecular Weight and Boiling Points: While the target compound’s boiling point is unspecified, the fluoro analog (1339143-15-5) has a molecular weight of 242.72 g/mol, suggesting that the cyclohexyl group contributes to higher molecular weight compared to non-cyclohexyl analogs. Trifluoromethoxy and trichlorophenoxy derivatives exhibit lower molecular weights due to smaller substituents .
- Synthetic Accessibility: Although direct synthesis data for the target compound are absent, outlines multi-step protocols for analogous benzyl alcohol derivatives, involving oxidation (e.g., meta-chloroperoxybenzoic acid) and epoxide formation. Such methods may be adaptable for this compound synthesis .
Preparation Methods
Sodium Borohydride-Mediated Reduction
In a typical procedure, (3-Chloro-4-cyclohexylphenyl)ketone is dissolved in a THF-methanol solvent mixture (e.g., 600 mL THF : 150 mL methanol) and cooled to 0°C. Sodium borohydride (14.9 g, 0.40 mol) is added in batches, followed by stirring at ambient temperature for 10–16 hours. The reaction is quenched by pouring the mixture into ice water, extracting with ethyl acetate, and drying over anhydrous sodium sulfate. Concentration under reduced pressure yields the crude alcohol, which is further purified via recrystallization.
Key Parameters :
Comparative Analysis of Reducing Agents
While NaBH₄ is predominant, alternative reductants like lithium aluminum hydride (LiAlH₄) may be employed for sterically hindered ketones. However, NaBH₄’s selectivity for ketones over esters or nitriles makes it preferable for this substrate.
Catalytic Hydrogenation
Catalytic hydrogenation offers a complementary route, though it is less commonly reported for this compound. Palladium-on-carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere (1–3 atm) can reduce the ketone to the alcohol. This method is advantageous for scalability but requires careful control of reaction conditions to avoid over-reduction or dehalogenation.
Intermediate Purification and Characterization
Post-synthesis purification is critical for isolating high-purity this compound. Recrystallization from dehydrated alcohol or ethyl acetate-hexane mixtures effectively removes residual reagents.
Structural Confirmation via NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:
Purity Assessment via HPLC
Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98%.
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Introducing the chloro substituent at the 3-position requires careful control during electrophilic aromatic substitution. Directed ortho-metalation or using bulky directing groups ensures regioselective chlorination.
Steric Hindrance Management
The cyclohexyl group’s bulk necessitates prolonged reaction times (e.g., 16 hours) for complete reduction. Increasing solvent polarity (e.g., THF:methanol) enhances substrate solubility.
Data Tables
Table 1: Comparative Analysis of Reduction Methods
| Parameter | Sodium Borohydride | Catalytic Hydrogenation |
|---|---|---|
| Yield | 80–100% | 70–85% |
| Reaction Time | 10–16 hours | 3–6 hours |
| Catalyst Cost | Low | Moderate |
| Byproduct Formation | Minimal | Risk of over-reduction |
Table 2: ¹H NMR Spectral Data
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Methanol (-CH₂OH) | 4.20 | Singlet |
| Cyclohexyl (-CH₂-) | 2.53 | Triplet |
| Geminal dimethyl (-CH₃) | 0.93 | Singlet |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Chloro-4-cyclohexylphenyl)methanol?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone precursor, (3-Chloro-4-cyclohexylphenyl)ketone, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent polarity) should be optimized to maximize yield. For regioselective reduction, protecting groups may be required to prevent side reactions at sensitive functional groups .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the methanol group (-CH₂OH), chloro substituent, and cyclohexyl moiety.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and reference standards for purity assessment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₇ClO) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Systematic Modifications : Replace the cyclohexyl group with other hydrophobic groups (e.g., aryl, alkyl) to assess impact on lipophilicity and target binding.
- Functional Group Variations : Substitute the chloro group with fluorine or methyl to study electronic and steric effects.
- Bioactivity Assays : Test derivatives against relevant biological targets (e.g., enzymes, receptors) using dose-response curves to quantify potency (IC₅₀/EC₅₀). Cross-validate results with computational docking studies .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or analytical results)?
- Methodological Answer :
- Cross-Validation : Repeat experiments under identical conditions and use orthogonal techniques (e.g., NMR + HPLC) to confirm results.
- Variable Screening : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature) influencing yield or purity .
- Data Transparency : Document all parameters (e.g., humidity, batch-specific reagent purity) to isolate confounding variables .
Q. What strategies are recommended for assessing environmental impact and biodegradability?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 guidelines (e.g., closed bottle test) to measure microbial degradation in aqueous systems.
- Ecotoxicology Studies : Test acute toxicity on model organisms (e.g., Daphnia magna) and chronic effects via algal growth inhibition assays.
- Bioaccumulation Potential : Calculate logP values to estimate partitioning behavior and persistence in ecosystems .
Q. How can regioselectivity be controlled during substitution reactions of the methanol group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the methanol group with tert-butyldimethylsilyl (TBDMS) chloride to direct substitution to the chloro or cyclohexyl positions.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
